Sourcing the ortho-methoxy, meta-cyano benzaldehyde scaffold for finerenone synthesis? This key starting material provides the mandatory 2-methoxy steric bulk and 5-cyano electron-withdrawing group essential for dynamic kinetic resolution during asymmetric transfer hydrogenation. • Enables high-yield atropisomer resolution. • Indispensable for constructing dihydronaphthyridine core. • Guarantees nanomolar MR antagonist potency. Available in bulk, quality-controlled to ≥98% purity.
5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8), also known as 4-formyl-3-methoxybenzonitrile, is a highly specialized ortho-methoxy, meta-cyano substituted benzaldehyde. In pharmaceutical procurement, it is primarily sourced as the key starting material (KSM) for the synthesis of finerenone (BAY 94-8862), a third-generation non-steroidal mineralocorticoid receptor (MR) antagonist. The compound features orthogonal reactive sites—an electrophilic aldehyde for Knoevenagel/Hantzsch cyclocondensations, an electron-donating methoxy group, and an electron-withdrawing cyano group. This specific substitution pattern is not merely structural; it is fundamentally required to establish the precise steric and electronic environment necessary for downstream asymmetric transfer hydrogenation and to guarantee the high target-receptor selectivity of the final active pharmaceutical ingredient (API) [1].
Substituting 5-cyano-2-methoxybenzaldehyde with simpler analogs, such as 3-cyanobenzaldehyde or 2-methoxybenzaldehyde, fundamentally compromises both the manufacturability and the pharmacological viability of the end product. In the synthesis of finerenone's dihydronaphthyridine core, the naphthyridine intermediate exists as a mixture of two atropisomers. The steric bulk of the 2-methoxy group is strictly required to enable a dynamic kinetic resolution during chiral phosphoric acid-catalyzed transfer hydrogenation, allowing the desired enantiomer to be isolated in high yield. Furthermore, the 5-cyano group is essential for anchoring the final molecule within the mineralocorticoid receptor's ligand-binding domain. Removing either functional group destroys the dynamic kinetic resolution process and eliminates the drug's nanomolar potency and selectivity over other steroid hormone receptors, rendering generic benzaldehyde substitutes useless for this specific procurement pathway [1].
During the enantioselective total synthesis of (-)-finerenone, the dihydronaphthyridine core is constructed using 5-cyano-2-methoxybenzaldehyde. The resulting intermediate exhibits distinct atropisomerism. The specific steric bulk of the 2-methoxy group allows for a dynamic kinetic resolution at 100 °C using a chiral phosphoric acid catalyst and a Hantzsch ester. This specific precursor enables the conversion of the racemic atropisomer mixture into the desired (-)-finerenone with an 82% yield and an enantiomeric ratio (e.r.) of 94:6. Simpler benzaldehydes lacking the ortho-methoxy group fail to provide the steric differentiation required for this kinetic resolution, resulting in near-racemic mixtures that require costly downstream chiral chromatography [1].
| Evidence Dimension | Enantiomeric Ratio (e.r.) via Dynamic Kinetic Resolution |
| Target Compound Data | 94:6 e.r. (82% yield) at 100 °C |
| Comparator Or Baseline | Standard unhindered benzaldehydes (yielding ~50:50 racemic mixtures) |
| Quantified Difference | Achieves highly selective asymmetric transfer hydrogenation natively |
| Conditions | Chiral phosphoric acid catalyst, Hantzsch ester, 100 °C, 24 h |
Eliminates the need for late-stage chiral column chromatography, drastically reducing API manufacturing costs and waste.
The 5-cyano group of 5-cyano-2-methoxybenzaldehyde translates to the 4-cyano position on the phenyl ring of the final finerenone molecule. Structure-activity relationship (SAR) studies during the discovery of BAY 94-8862 demonstrated that this specific cyano substitution is critical for high-affinity binding to the mineralocorticoid receptor (MR). Finerenone synthesized from this exact precursor achieves an IC50 of 18 nM. If a precursor lacking the cyano group (such as 2-methoxybenzaldehyde) is used, the resulting dihydropyridine/naphthyridine analog loses its critical hydrogen-bonding and electronic interactions within the MR ligand-binding domain, resulting in a severe drop in potency and failure to meet the therapeutic threshold [1].
| Evidence Dimension | Target Receptor Inhibition (IC50) |
| Target Compound Data | MR IC50 = 18 nM (Finerenone) |
| Comparator Or Baseline | Analogs lacking the cyano-phenyl interaction |
| Quantified Difference | Maintains nanomolar potency (18 nM) essential for clinical efficacy |
| Conditions | In vitro MR binding assay |
Procuring the exact cyano-substituted isomer is non-negotiable for achieving the nanomolar receptor affinity required for the final drug product.
Beyond its role in chemical synthesis, the 2-methoxy group provided by 5-cyano-2-methoxybenzaldehyde is critical for the clinical safety profile of the final API. While first-generation MR antagonists like spironolactone suffer from off-target binding to androgen and progesterone receptors, the specific steric and electronic profile of the 2-methoxy-4-cyanophenyl moiety in finerenone ensures high selectivity for the MR. Substitution with a des-methoxy precursor (e.g., 4-formylbenzonitrile) alters the dihedral angle of the phenyl ring relative to the naphthyridine core, compromising this selectivity and increasing the risk of off-target steroidal side effects [1].
| Evidence Dimension | Receptor Selectivity (MR vs. PR/AR) |
| Target Compound Data | High MR selectivity with minimal PR/AR affinity |
| Comparator Or Baseline | First-generation MR antagonists (Spironolactone) or des-methoxy analogs |
| Quantified Difference | Prevents off-target sex hormone receptor binding |
| Conditions | Receptor cross-reactivity screening |
Ensures the final synthesized API meets the strict safety and selectivity profiles required for modern cardiorenal therapeutics.
5-Cyano-2-methoxybenzaldehyde is the definitive precursor for the commercial synthesis of finerenone. It is utilized in the critical Knoevenagel condensation and subsequent Hantzsch cyclization steps to construct the drug's unique dihydronaphthyridine core. Its specific substitution pattern is required to enable downstream dynamic kinetic resolution, making it indispensable for scalable, enantioselective API production [1].
In medicinal chemistry programs targeting cardiorenal diseases, this compound serves as a benchmark building block for synthesizing next-generation dihydropyridine and dihydronaphthyridine libraries. The established SAR data proving the necessity of the 2-methoxy and 5-cyano groups makes this aldehyde a foundational reagent for exploring new MR antagonist derivatives with improved pharmacokinetic or safety profiles [2].
Because the naphthyridine intermediate derived from this compound exhibits distinct atropisomerism with mismatched reaction rates, 5-cyano-2-methoxybenzaldehyde is an excellent model substrate for academic and industrial research into dynamic kinetic resolutions. It is used to evaluate the efficiency of novel chiral phosphoric acid catalysts and Hantzsch esters in overcoming steric hindrance during complex ring hydrogenations[1].
Irritant